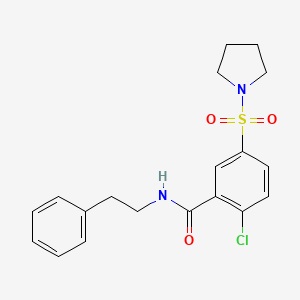![molecular formula C14H12N4O3 B5210804 3-(1,3-benzodioxol-5-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5210804.png)
3-(1,3-benzodioxol-5-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a pyrazole moiety, and an oxadiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Pyrazole Moiety: The pyrazole ring is often prepared by the condensation of hydrazine with a 1,3-diketone.
Construction of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of a hydrazide with a nitrile or carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution might involve reagents like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 3-(1,3-benzodioxol-5-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it valuable for various applications.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
3-(1,3-benzodioxol-5-yl)-5-(2-phenylethyl)-1,2,4-oxadiazole: Similar structure but with a phenylethyl group instead of a pyrazole moiety.
3-(1,3-benzodioxol-5-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole: Features a methylpropyl group instead of a pyrazole moiety.
3-(1,3-benzodioxol-5-yl)-5-(2-(1H-imidazol-4-yl)ethyl)-1,2,4-oxadiazole: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
The presence of the pyrazole moiety in 3-(1,3-benzodioxol-5-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole distinguishes it from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity, making it a compound of particular interest in various fields of research.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1(9-6-15-16-7-9)4-13-17-14(18-21-13)10-2-3-11-12(5-10)20-8-19-11/h2-3,5-7H,1,4,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOPOGMHPWZMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CCC4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5210735.png)
![N'-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B5210743.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5210745.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B5210746.png)

![(5E)-1-(4-methylphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5210759.png)




![2-amino-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5210793.png)
![4-({[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5210796.png)
![1-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-methylpiperazine](/img/structure/B5210801.png)
![3,3'-thiobis{1-[(4-ethoxyphenyl)amino]-2-propanol}](/img/structure/B5210812.png)
